molecular formula C11H13FN2O3 B12103737 Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester CAS No. 1260663-04-4

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester

Cat. No.: B12103737
CAS No.: 1260663-04-4
M. Wt: 240.23 g/mol
InChI Key: JBUJQDKBJYKMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a carbamic acid ester group attached to a pyridine ring substituted with a fluorine atom and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 5-fluoro-4-formyl-2-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-fluoro-4-carboxy-2-pyridinyl carbamic acid, 1,1-dimethylethyl ester.

    Reduction: 5-fluoro-4-hydroxymethyl-2-pyridinyl carbamic acid, 1,1-dimethylethyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, N-(4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    Carbamic acid, N-(5-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester: Lacks the formyl group, affecting its ability to form covalent bonds with proteins.

Uniqueness

Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the fluorine atom and the formyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1260663-04-4

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-4-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16)

InChI Key

JBUJQDKBJYKMOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.